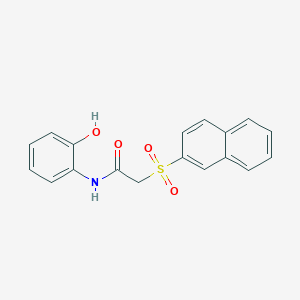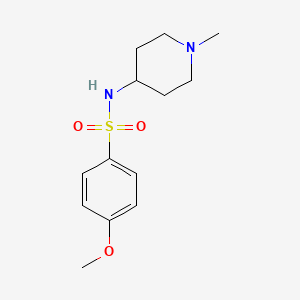![molecular formula C17H21N3O2 B5009384 N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide](/img/structure/B5009384.png)
N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide, also known as MPMPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide has various scientific research applications, including the study of NAD+ metabolism and cellular energy metabolism. NAD+ is a coenzyme that plays a crucial role in cellular energy metabolism, and its levels decline with age and various diseases. This compound has been shown to increase NAD+ levels in cells, which can potentially have therapeutic effects in age-related diseases and metabolic disorders. This compound has also been studied for its potential anti-cancer effects, as it can inhibit the activity of an enzyme called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival.
Mécanisme D'action
N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide acts as a precursor to NAD+ and is converted to NAD+ through a series of enzymatic reactions. NAD+ is involved in various cellular processes, including energy metabolism, DNA repair, and cell signaling. This compound has also been shown to inhibit PARP activity, which can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including increasing NAD+ levels, inhibiting PARP activity, and regulating cellular energy metabolism. This compound has also been shown to improve mitochondrial function and reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide in lab experiments is its ability to increase NAD+ levels in cells, which can potentially have therapeutic effects in various diseases. However, one limitation is the relatively low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for the study of N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide, including exploring its potential therapeutic effects in age-related diseases and metabolic disorders, investigating its anti-cancer effects, and optimizing the synthesis method to increase the yield of the compound. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)nicotinamide involves a series of chemical reactions that start with the reaction of 4-methoxybenzaldehyde with 3-bromopropylamine. This reaction forms 3-(4-methoxyphenyl)propylamine, which is then reacted with 6-bromo-nicotinamide to form the final product, this compound. The overall yield of this synthesis method is approximately 25%.
Propriétés
IUPAC Name |
N-[3-(4-methoxyphenyl)propyl]-6-(methylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-18-16-10-7-14(12-20-16)17(21)19-11-3-4-13-5-8-15(22-2)9-6-13/h5-10,12H,3-4,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREMMHVZFRORKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C(=O)NCCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide](/img/structure/B5009303.png)
![2-[benzyl(2-chloro-6-fluorobenzyl)amino]ethanol](/img/structure/B5009307.png)
![2-(3,4-dimethoxyphenyl)-N-isopropyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5009314.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009316.png)
![(4aS*,8aR*)-2-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5009330.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5009333.png)
![2-{[4-(2-chlorophenoxy)butyl]amino}ethanol](/img/structure/B5009357.png)
![3-bromo-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5009365.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5009369.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5009389.png)

![1-(4-bromophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B5009395.png)

![2-ethyl-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5009406.png)